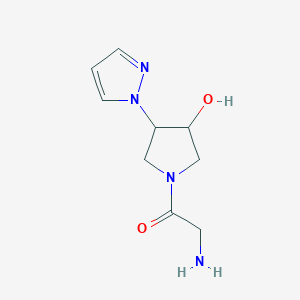

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

The compound “2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Molecular Structure Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Physical and Chemical Properties Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one, due to its structural complexity, finds significance in the synthesis and characterization of various pyrazole derivatives. A study highlighted the synthesis of such derivatives, identifying their potential in antitumor, antifungal, and antibacterial applications. The compounds were characterized using a variety of spectroscopic techniques, including FT-IR, UV–visible, proton NMR, mass spectroscopy, and single-crystal X-ray crystallography, revealing detailed insights into their structural configurations (Titi et al., 2020).

Chemical Properties and Biological Activity

The structural motif of pyrrolidin-1-yl within the molecule serves as a foundational element for various biological molecules, including heme and chlorophyll. Pyrrole derivatives, like the one , are synthesized via condensation of amines with carbonyl-containing compounds, leading to a wide range of functional derivatives. These derivatives have been employed in creating solvent systems, wetting agents, and intermediates with relatively low toxicity, showcasing their versatile applications in pharmaceuticals and material science (Anderson & Liu, 2000).

Novel Synthesis Approaches

The compound's pyrrolidin-1-yl group is integral in synthesizing novel pyrrolin-2-ones and derivatives, which hold significance in pharmaceuticals for their potential to introduce various substituents, thereby synthesizing new medicinal molecules with improved biological activities. Research efforts have focused on synthesizing these derivatives by modifying the C1-, C4-, and C5-positions of 3-hydroxy-3-pyrrolin-2-one, illustrating the compound's role in the development of new therapeutic agents (Rubtsova et al., 2020).

Heterocyclic Chemistry and Antiviral Activity

In the realm of heterocyclic chemistry, the compound serves as a precursor for synthesizing a wide array of heterocyclic derivatives, including pyrazole, isoxazole, and pyridine derivatives. These synthesized derivatives have been studied for their biological activities, demonstrating potential antiviral properties. This underlines the compound's significance in medicinal chemistry, particularly in the design and development of new antiviral drugs (Saadi, 2018).

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Similarly, pyrrolidine, a five-membered ring with a nitrogen atom, is a core structure in many biologically active compounds.

Mode of Action

The mode of action of pyrazole and pyrrolidine derivatives can vary widely depending on the specific compound and its functional groups. Some pyrazole derivatives have been found to inhibit certain enzymes, leading to their biological effects .

Biochemical Pathways

Pyrazole and pyrrolidine derivatives can be involved in a variety of biochemical pathways. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Result of Action

The molecular and cellular effects of pyrazole and pyrrolidine derivatives can vary widely. Some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Safety and Hazards

Zukünftige Richtungen

Pyrazoles and their derivatives are gaining more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, future research could focus on the development of new pyrazole derivatives with improved pharmacological properties.

Biochemische Analyse

Biochemical Properties

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as p38MAPK and various kinases . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. The presence of the pyrazole ring enhances its binding affinity, making it a potent inhibitor or activator of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK signaling pathway, leading to alterations in gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function . For instance, its interaction with p38MAPK involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition. This binding can result in changes in gene expression, as the inhibition of p38MAPK affects downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can induce sustained changes in cellular function, particularly in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and improvement in metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, its interaction with kinases can alter the phosphorylation state of metabolic enzymes, thereby affecting their activity and the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. This targeted localization ensures that the compound can effectively interact with its intended biomolecular targets.

Eigenschaften

IUPAC Name |

2-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNUGANSMDZAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CN)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

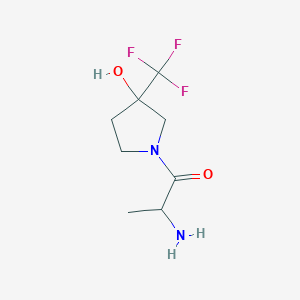

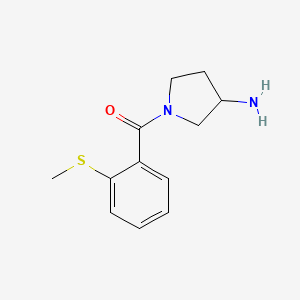

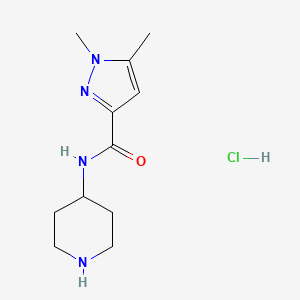

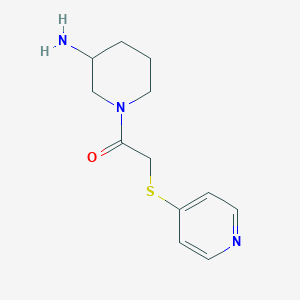

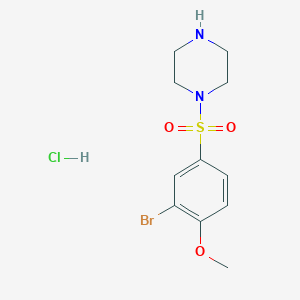

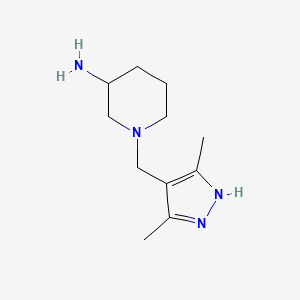

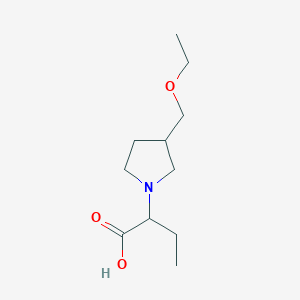

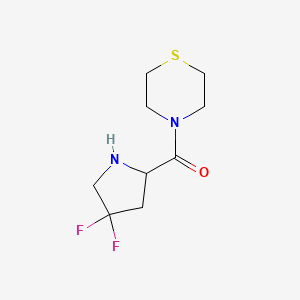

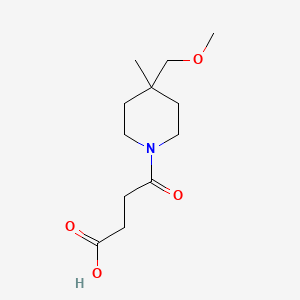

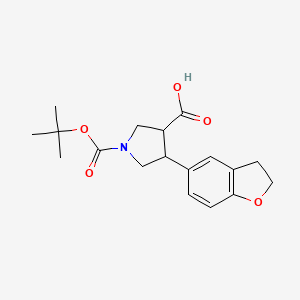

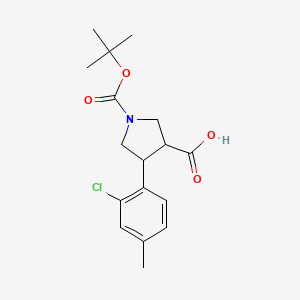

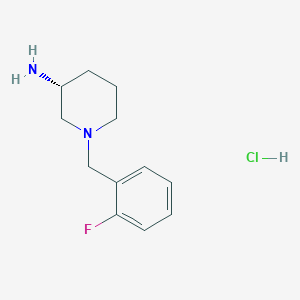

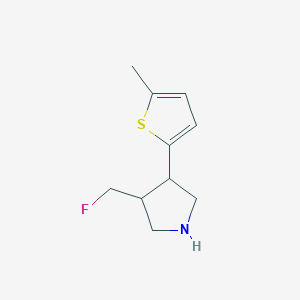

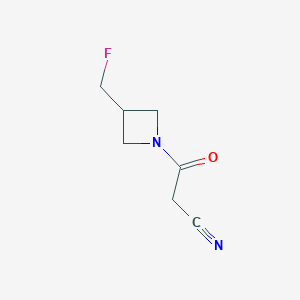

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.